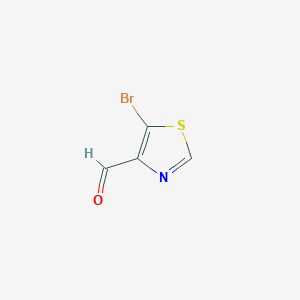
3-cyclobutyl-2-methoxy-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutyl-2-methoxy-2-methylpropanoic acid (3-CB-2MMP) is a cyclic carboxylic acid that has been widely studied in recent years due to its unique properties and potential applications in the fields of chemistry, biochemistry, and pharmaceuticals. 3-CB-2MMP is an important building block in the synthesis of many biologically active compounds and its use in the laboratory has grown due to its stability and low cost. This article will provide an overview of 3-CB-2MMP, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
3-cyclobutyl-2-methoxy-2-methylpropanoic acid has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmaceuticals. It has been used as an intermediate in the synthesis of a variety of biologically active compounds, including anti-cancer drugs, antibiotics, and anti-inflammatory agents. In addition, this compound has been used in the synthesis of active pharmaceutical ingredients (APIs) for the treatment of various diseases and disorders.
Mecanismo De Acción
The mechanism of action of 3-cyclobutyl-2-methoxy-2-methylpropanoic acid is not fully understood, but it is believed to act as a proton shuttle, transferring protons between molecules and thus allowing for the formation of new chemical bonds. In addition, this compound is thought to help stabilize the products of the reaction, allowing for higher yields and better selectivity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it can increase the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, this compound has been found to inhibit the growth of certain bacteria, including E. coli and Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-cyclobutyl-2-methoxy-2-methylpropanoic acid has several advantages for laboratory experiments. It is relatively stable and inexpensive, making it a cost-effective choice for many applications. In addition, this compound is highly soluble in water, making it easy to work with. However, it is important to note that this compound has a low solubility in organic solvents, which can limit its use in some experiments.
Direcciones Futuras
The potential applications of 3-cyclobutyl-2-methoxy-2-methylpropanoic acid are still being explored. Future research may focus on its use in the synthesis of novel compounds for the treatment of various diseases and disorders, as well as its potential effects on the human body. In addition, further research may be conducted to better understand its mechanism of action and the biochemical and physiological effects it may have. Finally, more research is needed to explore the advantages and limitations of this compound for laboratory experiments.
Métodos De Síntesis
3-cyclobutyl-2-methoxy-2-methylpropanoic acid can be synthesized in a variety of ways, including organic synthesis and biocatalysis. The most common method of synthesis is by the reaction of 3-cyclobutyl-2-methoxy-2-methylpropionyl chloride with potassium carbonate in methanol. This reaction produces the desired this compound in high yields and with good selectivity. Other methods of synthesis include the reaction of 3-cyclobutyl-2-methoxy-2-methylpropionyl chloride with sodium bicarbonate in ethanol or the reaction of 3-cyclobutyl-2-methoxy-2-methylpropionyl chloride with sodium hydroxide in water.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3-cyclobutyl-2-methoxy-2-methylpropanoic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclobutane", "Methanol", "2-Methylpropanoic acid", "Sodium hydroxide", "Sulfuric acid", "Sodium chloride", "Sodium bicarbonate", "Magnesium", "Bromoethane", "Diethyl ether", "Hydrochloric acid", "Sodium sulfate", "Sodium borohydride", "Methanol-d4" ], "Reaction": [ "Step 1: Cyclobutane is reacted with bromoethane in the presence of magnesium to yield 1-bromocyclobutane.", "Step 2: 1-bromocyclobutane is reacted with methanol in the presence of sodium hydroxide to yield 3-cyclobutyl-2-methoxypropanol.", "Step 3: 3-cyclobutyl-2-methoxypropanol is oxidized with sulfuric acid and sodium dichromate to yield 3-cyclobutyl-2-methoxypropanal.", "Step 4: 3-cyclobutyl-2-methoxypropanal is reacted with sodium borohydride in methanol-d4 to yield 3-cyclobutyl-2-methoxy-2-methylpropanol.", "Step 5: 3-cyclobutyl-2-methoxy-2-methylpropanol is oxidized with sodium chlorite and acetic acid to yield 3-cyclobutyl-2-methoxy-2-methylpropanal.", "Step 6: 3-cyclobutyl-2-methoxy-2-methylpropanal is reacted with sodium borohydride in methanol to yield 3-cyclobutyl-2-methoxy-2-methylpropanol.", "Step 7: 3-cyclobutyl-2-methoxy-2-methylpropanol is reacted with sodium bicarbonate and hydrochloric acid to yield 3-cyclobutyl-2-methoxy-2-methylpropanoic acid.", "Step 8: The product is purified by recrystallization from a suitable solvent." ] } | |
Número CAS |
1601085-68-0 |
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methanamine](/img/structure/B6227583.png)
